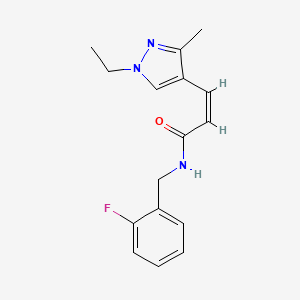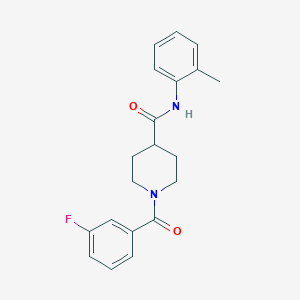![molecular formula C18H18N2O2S B4721685 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide](/img/structure/B4721685.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide
Übersicht
Beschreibung
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.10889899 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Evaluation
Synthesis of Novel Compounds
Research has shown the successful synthesis of various hydrazide and hydrazide-hydrazone derivatives, including compounds related to the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide structure. These compounds have been synthesized through reactions involving cyclopentanone, cyanoacetylhydrazine, and elemental sulphur, among other reagents (Wardakhan, Nahed Nasser Eid, & Mohareb, 2013).
Antitumor Activity
Some derivatives of this compound have been evaluated for their antitumor properties. Certain compounds have shown inhibitory effects against various human tumor cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating potential as anticancer agents (Wardakhan, Nahed Nasser Eid, & Mohareb, 2013).
Synthesis of Heterocyclic Compounds
- Diversity in Heterocyclic Derivatives: Research involving the synthesis of diverse heterocyclic derivatives from compounds similar to this compound has been reported. These derivatives include thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, highlighting the versatility and potential for chemical transformations in the field of organic chemistry (Shams et al., 2010).
Antimicrobial and Antifungal Activities
Synthesis of Arylidene Derivatives
Novel arylidene derivatives of related structures have been synthesized, showcasing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This indicates the potential of these compounds in the development of new antibacterial agents (Kathiravan, Venugopal, & Muthukumaran, 2017).
Antimicrobial Dyes and Precursors
yclopenta[b]thien-2-yl)-4-propoxybenzamide, has been reported. These dyes have shown significant antimicrobial activity against various organisms and have been applied in textile finishing, demonstrating their practical applications in both biomedical and industrial fields (Shams et al., 2011).
Synthesis of Heterocyclic Compounds with CNS Activities
- CNS Antidepressant Activities: Compounds structurally related to this compound have been synthesized and tested for their anticonvulsant, behavioral, and CNS antidepressant activities. These studies highlight the potential of such compounds in the development of new CNS-active drugs (El-Sharkawy, 2012).
AChE Inhibitory Activity
- Potential AChE Inhibitors: Pharmacomodulations of thiaindanones, which are structurally related to the compound , have shown partial conservation of AChE inhibitory activity. This research indicates the scope for developing new AChE inhibitors based on similar molecular frameworks (Omran et al., 2008).
Structural and Computational Investigations
- Molecular Structure Analysis: Studies involving the molecular structure determination of related compounds through single crystal X-ray diffraction and computational methods provide valuable insights into the molecular geometry and intermolecular interactions. Such research is crucial for understanding the properties and reactivity of these compounds (Altowyan et al., 2023).
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-10-22-13-8-6-12(7-9-13)17(21)20-18-15(11-19)14-4-3-5-16(14)23-18/h6-9H,2-5,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBOSPKPXDSVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-fluorophenyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4721604.png)
![2-[1-(2-furoyl)-3-oxodecahydro-2-quinoxalinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4721605.png)
![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4721628.png)


![methyl 2-{5-[(4-ethylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4721640.png)
![(3-methoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B4721646.png)
![4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-[2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B4721660.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4721668.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4721671.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4721672.png)


![N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea]](/img/structure/B4721687.png)
